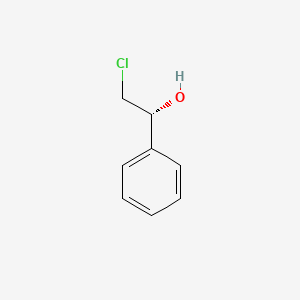

(R)-2-Chloro-1-phenylethanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1R)-2-chloro-1-phenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8,10H,6H2/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWCQSILTDPAWDP-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56751-12-3 | |

| Record name | 2-Chloro-1-phenylethanol, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056751123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-(-)-2-Chloro-1-phenylethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLORO-1-PHENYLETHANOL, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K8JK8F8P2H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of (R)-2-Chloro-1-phenylethanol

(R)-2-Chloro-1-phenylethanol, a chiral compound of significant interest in the pharmaceutical and fragrance industries, demands a thorough understanding of its physical properties for effective application in synthesis and formulation. This guide provides a comprehensive overview of its key physical characteristics, the methodologies for their determination, and their implications for researchers, scientists, and drug development professionals.

Introduction: The Significance of this compound

This compound, also known as (R)-(-)-α-(Chloromethyl)benzyl alcohol, is a vital chiral building block in asymmetric synthesis.[1] Its stereospecific structure is crucial for the efficacy of numerous therapeutic agents, making it an important intermediate in the development of enantiomerically pure drugs.[1] Beyond pharmaceuticals, this compound finds application in the fragrance industry, contributing to complex scent profiles.[1] This guide delves into the fundamental physical properties that underpin its utility and handling.

Core Physical and Chemical Properties

A precise understanding of the physicochemical properties of this compound is paramount for its successful application in research and manufacturing. These properties dictate the reaction conditions, purification methods, and storage requirements.

Molecular and Structural Data

The foundational characteristics of this compound are summarized below. These identifiers are critical for accurate documentation and database referencing.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₉ClO | [1][2][3] |

| Molecular Weight | 156.61 g/mol | [1][2][4] |

| CAS Number | 56751-12-3 | [1][2] |

| IUPAC Name | (1R)-2-chloro-1-phenylethanol | N/A |

| Synonyms | (R)-(-)-α-(Chloromethyl)benzyl alcohol, (R)-(-)-α-(Chloromethyl)benzenemethanol | [1] |

| InChI Key | XWCQSILTDPAWDP-QMMMGPOBSA-N | [2] |

| SMILES String | O--INVALID-LINK--c1ccccc1 | [2] |

Macroscopic Physical Properties

The bulk physical properties of this compound are essential for process design, safety assessments, and quality control.

| Property | Value | Conditions | Source(s) |

| Appearance | Colorless to slightly orange or yellow clear liquid | Ambient | [1] |

| Boiling Point | 109 - 111 °C | 6 mmHg | [1] |

| 110 °C | 6 mmHg | [5] | |

| 110-112 °C | 5 mmHg | [6] | |

| Density | 1.19 g/mL | Not Specified | [1] |

| 1.185 g/mL | 25 °C | [2][5] | |

| Refractive Index | 1.55 | 20 °C | [1] |

| 1.552 | 20 °C | [2][5] | |

| Flash Point | >230 °F (>110 °C) | Closed Cup | [5] |

| 113 °C | Closed Cup | ||

| Solubility | Not miscible or difficult to mix with water | Not Specified | [6][7] |

Chiroptical Properties

The defining characteristic of this compound is its chirality, quantified by its optical rotation.

| Property | Value | Conditions | Source(s) |

| Optical Rotation [α]20/D | -48° | c = 1 in Cyclohexane | [1] |

| -48° | c = 2.8 in Cyclohexane | [2] | |

| -48.2° | c = 2.8% in Cyclohexane | [5] |

Experimental Methodologies for Property Determination

The accurate determination of the physical properties outlined above relies on well-established analytical techniques. As a senior application scientist, it is crucial to not only understand the data but also the causality behind the experimental choices.

Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the comprehensive characterization of a chiral compound like this compound.

Caption: A generalized workflow for the physicochemical characterization of this compound.

Step-by-Step Protocols

-

Rationale: this compound has a relatively high boiling point at atmospheric pressure, and heating to that temperature could risk decomposition. Therefore, the boiling point is determined under reduced pressure.

-

Protocol:

-

Place a sample of this compound in a distillation flask equipped with a thermometer and a connection to a vacuum pump.

-

Gradually reduce the pressure in the system to the desired level (e.g., 5-6 mmHg).

-

Begin heating the sample while monitoring the temperature.

-

Record the temperature at which the liquid boils and the vapor condenses on the thermometer bulb as the boiling point at that specific pressure.

-

-

Rationale: Polarimetry is the definitive method for determining the enantiomeric purity and confirming the stereochemistry of a chiral compound. The specific rotation is a fundamental physical constant for a given enantiomer under defined conditions.

-

Protocol:

-

Prepare a solution of this compound of a known concentration (e.g., 1 g/100 mL or 2.8 g/100 mL) in cyclohexane.[1][2]

-

Calibrate the polarimeter using a blank (pure cyclohexane).

-

Fill the polarimeter cell with the prepared solution, ensuring no air bubbles are present.

-

Measure the observed rotation at a specific wavelength (typically the sodium D-line, 589 nm) and temperature (20°C).

-

Calculate the specific rotation using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length of the cell in decimeters, and c is the concentration in g/mL.

-

Spectroscopic and Chromatographic Data

Spectroscopic and chromatographic data are indispensable for confirming the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure. While specific spectral data can vary slightly based on the solvent and instrument, general characteristics can be described. The proton (¹H) NMR spectrum would be expected to show distinct signals for the aromatic protons, the methine proton (CH-OH), and the methylene protons (CH₂Cl). The carbon-¹³ (¹³C) NMR would similarly show unique peaks for each carbon atom in the molecule.[8][9]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound will exhibit characteristic absorption bands for the hydroxyl (-OH) group (a broad peak around 3300-3500 cm⁻¹), the C-O bond, the C-Cl bond, and the aromatic C-H and C=C bonds.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of 156.61 g/mol .[4]

Gas Chromatography (GC)

GC is a powerful technique for assessing the purity of volatile compounds like this compound. A high-purity sample will show a single major peak. The typical purity for commercially available this compound is ≥ 97% or ≥ 98%.[1][2]

Safety, Handling, and Storage

Proper handling and storage are critical to maintain the integrity of this compound and ensure laboratory safety.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a combustible liquid. It may be harmful if swallowed, in contact with skin, or if inhaled.[4] It can also cause skin and serious eye irritation.[4]

-

Recommended PPE:

Storage Recommendations

To ensure the stability and longevity of the compound, the following storage conditions are recommended:

-

Store in a cool, dry, and well-ventilated place.[7]

-

Keep the container tightly closed.[7]

-

Some sources recommend storage at room temperature, while others suggest refrigeration (2-8°C).[1][12] It is advisable to follow the specific instructions provided by the supplier.

Applications in Drug Development and Synthesis

The unique stereochemistry of this compound makes it a valuable precursor in the synthesis of various pharmaceuticals.[1] It is a key intermediate in the preparation of compounds like Atorvastatin, a cholesterol-lowering drug.[3][12] Its role as a chiral building block allows for the stereoselective synthesis of complex molecules, which is often a critical factor in drug efficacy and safety.[1] The presence of both a hydroxyl and a chloro group provides two reactive sites for further chemical transformations.

The following diagram illustrates the logical flow of its application in chiral drug synthesis.

Caption: The role of this compound in the synthesis of an active pharmaceutical ingredient (API).

Conclusion

The physical properties of this compound are integral to its application in the pharmaceutical and chemical industries. A comprehensive understanding of its molecular structure, macroscopic properties, chiroptical characteristics, and spectral data, coupled with a firm grasp of the methodologies for their determination, is essential for researchers and developers. Adherence to proper safety and handling protocols ensures the integrity of the compound and the safety of laboratory personnel. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of well-characterized chiral building blocks like this compound will undoubtedly increase.

References

- 1. chemimpex.com [chemimpex.com]

- 2. (R)-(-)-2-Chloro-1-phenylethanol 97 56751-12-3 [sigmaaldrich.com]

- 3. This compound | 56751-12-3 [chemicalbook.com]

- 4. 2-Chloro-1-phenylethanol | C8H9ClO | CID 92898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 56751-12-3 [m.chemicalbook.com]

- 6. (+/-)-2-CHLORO-1-PHENYLETHANOL CAS#: 1674-30-2 [m.chemicalbook.com]

- 7. (+/-)-2-Chloro-1-phenylethanol, 97% | Fisher Scientific [fishersci.ca]

- 8. This compound(56751-12-3) 1H NMR spectrum [chemicalbook.com]

- 9. hmdb.ca [hmdb.ca]

- 10. fishersci.com [fishersci.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. This compound Four Chongqing Chemdad Co. ,Ltd [chemdad.com]

Introduction: The Significance of a Chiral Halohydrin

(R)-2-Chloro-1-phenylethanol (CAS: 56751-12-3) is a vital chiral building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1] As a chiral halohydrin, its molecular structure incorporates two highly reactive functional groups—a hydroxyl and a chloro group—on adjacent carbon atoms, with a defined stereocenter at the carbinol carbon. This specific three-dimensional arrangement is crucial, as the biological activity of many complex molecules is dependent on their stereochemistry.

The primary value of this compound lies in its role as a versatile intermediate for constructing enantiomerically pure active pharmaceutical ingredients (APIs).[1] The U.S. FDA's 1992 mandate requiring chiral drugs to be developed as single enantiomers has amplified the demand for such specific building blocks, moving away from racemic mixtures.[2] This compound serves as a key precursor in the synthesis of several notable drugs, simplifying what would otherwise be complex and costly chiral resolution steps.[1][2] Beyond pharmaceuticals, it also finds utility as a precursor in the flavor and fragrance industry.[1]

This guide provides an in-depth technical overview of this compound, focusing on its synthesis via stereoselective biocatalysis, analytical validation, key applications, and safe handling protocols, tailored for researchers and professionals in drug development and chemical synthesis.

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical and chemical properties is fundamental for its effective use in research and development. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 56751-12-3 | [1][3] |

| Molecular Formula | C₈H₉ClO | [1][4] |

| Molecular Weight | 156.61 g/mol | [1][5] |

| Appearance | Colorless, slightly orange or yellow clear liquid | [1] |

| Density | 1.185 - 1.19 g/mL at 25 °C | [1][4] |

| Boiling Point | 109 - 111 °C at 6 mmHg | [1][3] |

| Refractive Index (n20/D) | 1.552 | [4][5] |

| Optical Rotation [α]20/D | -48° (c=1 or 2.8 in cyclohexane) | [1][3] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [5] |

| Synonyms | (R)-(-)-α-(Chloromethyl)benzyl alcohol, (R)-(-)-α-(Chloromethyl)benzenemethanol | [1] |

Stereoselective Synthesis: Biocatalytic Reduction of 2'-Chloroacetophenone

The most critical aspect of producing this compound is controlling the stereochemistry to yield the desired (R)-enantiomer. While classical chemical synthesis often produces a racemic mixture requiring subsequent resolution, biocatalysis offers a direct, highly stereoselective, and environmentally benign route. The asymmetric reduction of the prochiral ketone, 2'-chloroacetophenone, using microorganisms is a well-established and efficient method.[6][7]

The causality behind this choice is the exquisite stereoselectivity of enzymes, specifically alcohol dehydrogenases (ADHs), present in organisms like Saccharomyces cerevisiae (baker's yeast). These enzymes can preferentially deliver a hydride to one face of the carbonyl group, leading to the formation of a single enantiomer of the corresponding alcohol with high enantiomeric excess (e.e.).

Workflow for Biocatalytic Synthesis

Caption: Biocatalytic synthesis of this compound.

Detailed Experimental Protocol: Yeast-Mediated Reduction

This protocol is based on the highly effective reduction of 2'-chloroacetophenone using Saccharomyces cerevisiae B5.[6]

-

Biocatalyst Preparation:

-

Cultivate Saccharomyces cerevisiae strain B5 in a suitable growth medium until the desired cell density is reached.

-

Harvest the cells by centrifugation.

-

Wash the cell pellet with a sterile buffer (e.g., phosphate buffer) to remove residual media components. Resuspend the cells in the reaction buffer to a final concentration (e.g., 10.75 mg/mL dry cell weight for optimal results).[6]

-

-

Asymmetric Reduction:

-

In a temperature-controlled bioreactor, prepare a buffered solution (pH 8.0).[6]

-

Add ethanol to a final concentration of 5% (v/v). Ethanol acts as a co-substrate; its oxidation by yeast enzymes regenerates the NADH cofactor required for the reduction of the ketone, significantly increasing the product yield from as low as 17% to 74% or higher.[6]

-

Add the 2'-chloroacetophenone substrate (e.g., 6.47 mmol/L). Note: High substrate concentrations can be toxic to the cells and inhibit reductase activity, so controlled addition may be necessary for larger scales.[6]

-

Maintain the reaction at 25°C with gentle agitation to ensure cell suspension.

-

-

Reaction Monitoring and Work-up:

-

Monitor the reaction progress using an appropriate analytical technique (e.g., GC or TLC) until the substrate is fully consumed.

-

Once complete, remove the yeast cells by centrifugation or filtration.

-

Extract the aqueous supernatant with an organic solvent such as ethyl acetate.

-

Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification:

-

Purify the crude this compound using silica gel column chromatography to remove any non-volatile impurities.

-

This biocatalytic approach is self-validating in its stereoselectivity, as the enzymatic machinery consistently produces the (R)-enantiomer with an enantiomeric excess that can reach 100% under optimal conditions.[6]

Analytical Characterization and Quality Control

Verifying the identity, purity, and stereochemical integrity of this compound is a critical step. A multi-step analytical workflow is employed to ensure the material meets the required specifications for use in GMP environments.

Analytical Workflow

Caption: Analytical workflow for quality control.

-

Identity Confirmation:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The proton NMR spectrum will show characteristic signals for the phenyl, methine (CH-OH), and chloromethyl (CH₂Cl) protons.[8]

-

Mass Spectrometry (MS): Confirms the molecular weight (156.61 g/mol ) and provides fragmentation patterns consistent with the structure.[1][8]

-

-

Purity Determination:

-

Gas Chromatography (GC): A standard GC analysis is used to determine the chemical purity of the compound, which is typically specified as ≥97% or ≥98%.[1]

-

-

Enantiomeric Purity:

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the most crucial analysis for a chiral compound. The sample is passed through a chiral stationary phase that can differentiate between the (R)- and (S)-enantiomers. This method quantifies the enantiomeric excess (e.e.), ensuring it meets the high standards (>99%) required for pharmaceutical applications.

-

Applications in Drug Development and Synthesis

This compound is a cornerstone intermediate for several clinically important drugs where the stereochemistry is a determining factor for efficacy and safety.

-

Bronchodilators: It is a key precursor for the industrial preparation of (R)-Salbutamol and (R)-chlorprenaline, selective β2-adrenergic receptor agonists used to treat asthma and bronchitis.[6] The (R)-enantiomer is the active form, while the (S)-enantiomer is less active and can contribute to side effects.

-

Cholesterol-Lowering Drugs: The compound is used as a building block for the synthesis of the 3,5-dihydroxy hexanoate side chain, which is a critical pharmacophore in statin drugs like Atorvastatin.[4]

-

Antifungal Agents: It is a key intermediate in the synthesis of phenethylimidazole antifungal drugs such as Miconazole and Tioconazole.[2] The specific stereoconfiguration of the chlorohydrin determines the final stereochemistry and, consequently, the antifungal activity of the final API.[2]

Illustrative Synthetic Pathway

Caption: Role as a key intermediate in API synthesis.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified with several hazards according to the Globally Harmonized System (GHS).[9][10]

| Hazard Category | GHS Hazard Statement | Source(s) |

| Acute Toxicity, Oral | H302: Harmful if swallowed | [9][10] |

| Acute Toxicity, Dermal | H312: Harmful in contact with skin | [9] |

| Acute Toxicity, Inhalation | H332: Harmful if inhaled | [9][10] |

| Skin Irritation | H315: Causes skin irritation | [9][11] |

| Eye Irritation | H319: Causes serious eye irritation | [9][11] |

Handling and Storage Recommendations

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[5][11] In case of poor ventilation, use a suitable respirator.[11][12]

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[10][12]

-

First Aid:

-

Storage: Store in a cool, dry, and well-ventilated place.[12][13] Keep containers tightly closed and store away from incompatible materials such as strong oxidizing agents.[13] The material is classified as a combustible liquid.[5]

Conclusion

This compound stands out as a high-value chiral intermediate whose importance is directly tied to the increasing demand for enantiopure pharmaceuticals. Its defined stereochemistry allows for more efficient and targeted synthesis of complex APIs, reducing the potential for side effects associated with unwanted enantiomers. The advancement of biocatalytic methods, particularly the asymmetric reduction of its prochiral ketone precursor, has provided a robust, scalable, and environmentally responsible pathway for its production. For researchers and drug development professionals, a comprehensive understanding of its synthesis, analytical validation, and safe handling is paramount to leveraging its full potential in the creation of next-generation therapeutics.

References

- 1. chemimpex.com [chemimpex.com]

- 2. CN101503714A - Method for asymmetric synthesis of (S)-2-chloro-1-phenylethanol derivative - Google Patents [patents.google.com]

- 3. This compound CAS#: 56751-12-3 [m.chemicalbook.com]

- 4. This compound | 56751-12-3 [chemicalbook.com]

- 5. (R)-(-)-2-Chloro-1-phenylethanol 97 56751-12-3 [sigmaaldrich.com]

- 6. [Saccharomyces cerevisiae B5 efficiently and stereoselectively reduces 2'-chloroacetophenone to R-2'-chloro-1-phenylethanol in the presence of 5% ethanol] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2 -Chloroacetophenone 97 2142-68-9 [sigmaaldrich.com]

- 8. This compound(56751-12-3) 1H NMR spectrum [chemicalbook.com]

- 9. 2-Chloro-1-phenylethanol | C8H9ClO | CID 92898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chemicalbook.com [chemicalbook.com]

- 11. echemi.com [echemi.com]

- 12. fishersci.com [fishersci.com]

- 13. (+/-)-2-Chloro-1-phenylethanol, 97% | Fisher Scientific [fishersci.ca]

An In-Depth Technical Guide to (R)-(-)-α-(Chloromethyl)benzyl Alcohol: Synthesis, Application, and Analysis

This guide provides an in-depth technical overview of (R)-(-)-α-(Chloromethyl)benzyl alcohol, a pivotal chiral building block for researchers, scientists, and professionals in drug development and fine chemical synthesis. We will move beyond simple definitions to explore the nuanced causality behind synthetic strategies, applications, and analytical validation, ensuring a comprehensive understanding of this versatile molecule.

Nomenclature and Identification: Establishing a Common Language

Precise communication in science begins with unambiguous identification. (R)-(-)-α-(Chloromethyl)benzyl alcohol is known by several names, which can create confusion. The following table consolidates its primary identifiers, ensuring clarity for literature review and material sourcing.

| Identifier Type | Value |

| IUPAC Name | (1R)-2-chloro-1-phenylethanol |

| Common Synonyms | (R)-(-)-2-Chloro-1-phenylethanol, (R)-(-)-α-(Chloromethyl)benzenemethanol, (R)-Styrene chlorohydrin |

| CAS Number | 56751-12-3 |

| Molecular Formula | C₈H₉ClO |

| Molecular Weight | 156.61 g/mol |

| InChI Key | XWCQSILTDPAWDP-QMMMGPOBSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C(CCl)O[1] |

Physicochemical and Spectroscopic Profile

Understanding the physical and spectral properties is fundamental to handling, reaction monitoring, and quality control.

Table 2: Physicochemical Properties

| Property | Value | Source |

| Appearance | Colorless to light yellow liquid | --INVALID-LINK--[2] |

| Density | 1.185 g/mL at 25 °C | --INVALID-LINK-- |

| Refractive Index (n20/D) | 1.552 | --INVALID-LINK-- |

| Optical Rotation ([α]20/D) | -48°, c = 2.8 in cyclohexane | --INVALID-LINK-- |

Spectroscopic Analysis: The Molecular Fingerprint

Spectroscopic data provides structural confirmation. Below are typical spectral data with interpretations.

¹H NMR (CDCl₃, 300 MHz):

-

δ 7.25-7.40 (m, 5H): Aromatic protons of the phenyl group.

-

δ 4.90 (q, J = 6.60 Hz, 1H): The methine proton (-CH(OH)-) coupled to the adjacent methylenic protons.

-

δ 3.60-3.80 (m, 2H): Diastereotopic protons of the chloromethyl group (-CH₂Cl).

-

δ 1.87 (br, s, 1H): The hydroxyl proton (-OH).[3]

¹³C NMR (CDCl₃, 75 MHz):

-

δ 145.8 (C): Quaternary aromatic carbon.

-

δ 128.5 (2CH), 127.5 (CH), 125.4 (2CH): Aromatic carbons.

-

δ 70.4 (CH): Carbon bearing the hydroxyl group.

-

δ 46.5 (CH₂): Carbon of the chloromethyl group.[3]

FTIR (Neat):

-

~3357 cm⁻¹ (broad): O-H stretching of the alcohol group.

-

~3025 cm⁻¹: C-H stretching of the aromatic ring.

-

~1488, 1460 cm⁻¹: C=C stretching within the aromatic ring.

-

~1077 cm⁻¹: C-O stretching of the alcohol.

-

~759 cm⁻¹: C-Cl stretching.

Synthesis of Enantiopure (R)-(-)-α-(Chloromethyl)benzyl Alcohol

The generation of a specific enantiomer is a critical challenge in pharmaceutical synthesis. The primary route to this chiral alcohol is the asymmetric reduction of the prochiral ketone, 2-chloroacetophenone. Two field-proven methodologies are detailed below: one employing a chemical catalyst and the other a biocatalyst.

Chemical Synthesis: The Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a robust and highly predictable method for the enantioselective reduction of ketones.[4][5] The choice of this method is dictated by its high enantioselectivity (often >95% ee), reliability, and the predictable stereochemistry of the product based on the catalyst's chirality.

Mechanism Insight: The reaction utilizes a chiral oxazaborolidine catalyst which complexes with borane (BH₃).[6] This complex then coordinates with the ketone, positioning the carbonyl for a stereoselective hydride transfer. The steric bulk of the ketone's substituents directs the approach of the borane, leading to the preferential formation of one enantiomer.[7]

Caption: Workflow for CBS Reduction.

Experimental Protocol: Asymmetric Reduction of 2-Chloroacetophenone [8][9]

-

Catalyst Preparation (In Situ): To a dry, nitrogen-flushed round-bottom flask, add (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol (0.05 equiv.) and anhydrous tetrahydrofuran (THF). Add trimethylborate (0.055 equiv.) and stir for 30 minutes at room temperature. This forms the oxazaborolidine catalyst in situ.

-

Borane Addition: Add a 1 M solution of borane-THF complex (1.0 equiv.) to the catalyst solution.

-

Substrate Addition: Slowly add a solution of 2-chloroacetophenone (1.0 equiv.) in anhydrous THF to the reaction mixture over a period of at least 10 minutes. The slow addition is crucial to maintain high enantioselectivity by ensuring the catalyzed pathway dominates over the non-selective reduction.

-

Reaction: Stir the mixture at room temperature for 30-60 minutes, monitoring by TLC for the disappearance of the ketone.

-

Quenching: Carefully add methanol dropwise to quench the excess borane until gas evolution ceases.

-

Work-up: Remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate, wash with 1M HCl, saturated NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography to yield the pure (R)-alcohol.

Biocatalysis: Yeast-Mediated Reduction

Biocatalysis offers a green, highly selective alternative to chemical methods. Saccharomyces cerevisiae (baker's yeast) contains reductases that can convert ketones to alcohols with high enantioselectivity.[10] This method is chosen for its operational simplicity, mild reaction conditions (room temperature, aqueous media), and cost-effectiveness, avoiding the need for expensive metal catalysts and cryogenic conditions.

Mechanism Insight: The yeast cells utilize cofactor recycling mechanisms (e.g., regenerating NADH from the oxidation of a co-substrate like ethanol or glucose) to power the enzymatic reduction of the ketone.[11] The active site of the reductase enzyme is inherently chiral, leading to a highly stereoselective hydride transfer to one face of the carbonyl.

Caption: Workflow for Yeast-Mediated Reduction.

Experimental Protocol: Bioreduction with Saccharomyces cerevisiae [11][12]

-

Yeast Activation: In an Erlenmeyer flask, suspend dry baker's yeast (Saccharomyces cerevisiae) in a phosphate buffer (pH ~7.0-8.0). Add a co-substrate, such as glucose or ethanol (approx. 5% v/v), and incubate with shaking for 30-60 minutes at 25-30°C to activate the yeast.

-

Substrate Addition: Add 2-chloroacetophenone to the activated yeast culture. Substrate concentration should be kept low (e.g., 1 g/L) to avoid toxicity to the cells.[12]

-

Bioconversion: Incubate the flask with vigorous shaking at 25-30°C for 24-48 hours. The aerobic conditions and shaking enhance the yield.[11]

-

Work-up: After the reaction, centrifuge the mixture to pellet the yeast cells. Decant the supernatant.

-

Extraction: Extract the supernatant multiple times with a suitable organic solvent like ethyl acetate.

-

Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting alcohol by silica gel column chromatography.

Applications in Asymmetric Synthesis

(R)-(-)-α-(Chloromethyl)benzyl alcohol is a valuable C2 chiral synthon. Its utility stems from the two distinct reactive sites: the secondary alcohol and the primary chloride, allowing for sequential, stereocontrolled transformations.

Synthesis of Chiral Epoxides

A primary application is the synthesis of (R)-styrene oxide, a crucial chiral intermediate.[13] This is typically achieved through an intramolecular Williamson ether synthesis.

Causality: The reaction is base-mediated. The base (e.g., NaOH) deprotonates the alcohol, forming an alkoxide. This nucleophilic alkoxide then attacks the adjacent carbon bearing the chlorine atom in an intramolecular Sₙ2 reaction, displacing the chloride and forming the three-membered epoxide ring with inversion of configuration at the chloromethyl carbon, though the stereocenter at the benzyl carbon is retained.

Caption: Conversion to (R)-Styrene Oxide.

Intermediate in Pharmaceutical Synthesis

The enantiopure nature of this alcohol makes it a key starting material for drugs where stereochemistry is critical for efficacy and safety. For instance, it serves as a precursor in the industrial synthesis of the β2 receptor agonist (R)-chlorprenaline, a drug used for treating bronchitis and asthma. It is also a building block used to synthesize the 3,5-dihydroxy hexanoate side chain, which is an important structural motif in cholesterol-lowering drugs like Atorvastatin.

Safety and Handling

As with any reactive chemical, proper handling is paramount. (R)-(-)-α-(Chloromethyl)benzyl alcohol and related chlorohydrins require specific precautions.

-

Hazard Classification: While specific GHS classifications for the R-enantiomer are not universally listed, related compounds like 4-(Chloromethyl)benzyl alcohol are classified as causing severe skin burns and eye damage (H314, H318).[14] Benzyl alcohol itself is harmful if swallowed or inhaled (H302 + H332) and causes serious eye irritation (H319).[15]

-

Personal Protective Equipment (PPE): Always use chemical-resistant gloves (e.g., nitrile), chemical safety goggles, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of vapors.[16]

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[16]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Consult the Safety Data Sheet (SDS) for specific disposal guidance.[17]

Conclusion

(R)-(-)-α-(Chloromethyl)benzyl alcohol is more than just a chemical intermediate; it is an enabling tool for modern asymmetric synthesis. Its value lies in its chirality, which can be accessed predictably through well-established chemical and biocatalytic methods. By understanding the principles behind its synthesis and the reactivity of its functional groups, researchers can effectively leverage this molecule to construct complex, enantiomerically pure targets for the pharmaceutical and fine chemical industries.

References

- 1. 2-Chloro-1-phenylethanol | C8H9ClO | CID 92898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (+/-)-2-Chloro-1-phenylethanol, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 3. rsc.org [rsc.org]

- 4. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 5. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Reagent of the month – CBS oxazaborolidine - SigutLabs [sigutlabs.com]

- 8. books.rsc.org [books.rsc.org]

- 9. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 10. merckmillipore.com [merckmillipore.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. (R)-Styrene oxide | 20780-53-4 [chemicalbook.com]

- 14. fishersci.ie [fishersci.ie]

- 15. valudor.com [valudor.com]

- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 17. datasheets.scbt.com [datasheets.scbt.com]

Spectroscopic Data for (R)-2-Chloro-1-phenylethanol: A Technical Guide

Introduction

(R)-2-Chloro-1-phenylethanol is a chiral building block of significant interest in the pharmaceutical and fine chemical industries.[1] Its utility as an intermediate in the synthesis of various bioactive molecules necessitates a thorough understanding of its structural and stereochemical properties.[2] Spectroscopic analysis provides a fundamental and powerful suite of tools for the comprehensive characterization of this molecule, ensuring its identity, purity, and stereochemical integrity.

This technical guide provides an in-depth analysis of the key spectroscopic data for this compound, including ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Designed for researchers, scientists, and drug development professionals, this document integrates experimental protocols with detailed spectral interpretation to provide a practical and authoritative resource.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For a chiral compound like this compound, NMR provides not only information about the connectivity of atoms but also insights into the stereochemistry of the molecule.

¹H NMR Spectroscopy

Proton NMR spectroscopy provides detailed information about the chemical environment and connectivity of the hydrogen atoms in a molecule.

A standard protocol for acquiring a ¹H NMR spectrum of this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Parameters:

-

Spectrometer: A 400 MHz or higher field spectrometer is recommended for better signal dispersion.

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-32 scans are typically sufficient to achieve a good signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz) and Fourier transform. Phase and baseline correct the resulting spectrum. Reference the spectrum to the TMS signal at 0.00 ppm.

Diagram: ¹H NMR Experimental Workflow

Caption: Workflow for acquiring a ¹H NMR spectrum.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.30-7.40 | m | 5H | Ar-H |

| ~4.95 | dd | 1H | CH-OH |

| ~3.70 | m | 2H | CH₂-Cl |

| ~2.50 | br s | 1H | OH |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration.

-

Aromatic Protons (Ar-H): The multiplet observed between 7.30 and 7.40 ppm, integrating to five protons, is characteristic of the monosubstituted benzene ring.

-

Methine Proton (CH-OH): The doublet of doublets around 4.95 ppm corresponds to the proton on the carbon bearing the hydroxyl group. It is coupled to the two diastereotopic protons of the adjacent chloromethyl group.

-

Methylene Protons (CH₂-Cl): The multiplet around 3.70 ppm is assigned to the two protons of the chloromethyl group. These protons are diastereotopic due to the adjacent chiral center and will exhibit complex splitting patterns.

-

Hydroxyl Proton (OH): The broad singlet at approximately 2.50 ppm is characteristic of the hydroxyl proton. Its chemical shift can be highly variable and depends on concentration, temperature, and solvent. This peak will disappear upon D₂O exchange.

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information about the different carbon environments in the molecule.

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial for reducing acquisition time.

-

Instrument Parameters:

-

Spectrometer: A 100 MHz or higher field spectrometer.

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2 seconds.

-

-

Data Processing: Process the FID with an exponential window function (line broadening of 1-2 Hz) and Fourier transform. Phase and baseline correct the spectrum. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Diagram: ¹³C NMR Experimental Workflow

Caption: Workflow for acquiring a ¹³C NMR spectrum.

| Chemical Shift (δ, ppm) | Assignment |

| ~140 | C (quaternary, aromatic) |

| ~128.5 | CH (aromatic) |

| ~128.0 | CH (aromatic) |

| ~126.0 | CH (aromatic) |

| ~73.0 | CH-OH |

| ~50.0 | CH₂-Cl |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

-

Aromatic Carbons: Four signals are expected in the aromatic region (120-140 ppm). The quaternary carbon to which the ethanol moiety is attached appears at the most downfield position (~140 ppm). The other three signals correspond to the protonated aromatic carbons.

-

Carbinol Carbon (CH-OH): The signal around 73.0 ppm is assigned to the carbon atom bonded to the hydroxyl group. Its chemical shift is influenced by the electronegativity of the oxygen atom.

-

Chloromethyl Carbon (CH₂-Cl): The peak at approximately 50.0 ppm corresponds to the carbon atom bonded to the chlorine atom. The electronegative chlorine atom causes a downfield shift for this carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.

-

Instrument Setup:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or zinc selenide crystal).

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

-

Sample Application: Place a small drop of neat this compound directly onto the ATR crystal.

-

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: Average 16-32 scans to obtain a high-quality spectrum.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Diagram: ATR-FTIR Experimental Workflow

Caption: Workflow for acquiring an ATR-FTIR spectrum.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Broad, Strong | O-H stretch (alcohol) |

| ~3060, 3030 | Medium | C-H stretch (aromatic) |

| ~2930, 2870 | Medium | C-H stretch (aliphatic) |

| ~1495, 1455 | Medium | C=C stretch (aromatic ring) |

| ~1070 | Strong | C-O stretch (secondary alcohol) |

| ~750, 700 | Strong | C-H bend (monosubstituted benzene) |

| ~650 | Medium | C-Cl stretch |

Note: The exact peak positions and intensities can be influenced by intermolecular interactions.

-

O-H Stretch: The broad and strong absorption band around 3350 cm⁻¹ is a definitive indication of the hydroxyl group, with the broadening resulting from hydrogen bonding.

-

C-H Stretches: The absorptions above 3000 cm⁻¹ are characteristic of C-H stretching vibrations in the aromatic ring, while those just below 3000 cm⁻¹ are due to the aliphatic C-H bonds.

-

C=C Aromatic Stretches: The peaks at approximately 1495 and 1455 cm⁻¹ are typical for the carbon-carbon stretching vibrations within the benzene ring.

-

C-O Stretch: The strong band around 1070 cm⁻¹ is attributed to the C-O stretching vibration of the secondary alcohol.

-

C-H Bends: The strong absorptions in the 750-700 cm⁻¹ region are characteristic of the out-of-plane C-H bending vibrations for a monosubstituted aromatic ring.

-

C-Cl Stretch: The absorption around 650 cm⁻¹ is indicative of the C-Cl stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Parameters:

-

Injector: Split/splitless injector, typically operated in split mode with a high split ratio (e.g., 50:1).

-

Injector Temperature: 250 °C.

-

Column: A standard nonpolar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium with a constant flow rate of 1 mL/min.

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Ion Trap.

-

Scan Range: m/z 40-300.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

Diagram: GC-MS Experimental Workflow

Caption: Workflow for GC-MS analysis.

| m/z | Relative Intensity | Assignment |

| 156/158 | Low | [M]⁺ (Molecular Ion) |

| 107 | High | [C₇H₇O]⁺ |

| 79 | High | [C₆H₇]⁺ |

| 77 | Medium | [C₆H₅]⁺ |

Note: The presence of the chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in characteristic M and M+2 peaks for chlorine-containing fragments.

-

Molecular Ion ([M]⁺): The molecular ion peak is expected at m/z 156, corresponding to the molecular weight of the compound with the ³⁵Cl isotope. A smaller peak at m/z 158 (the M+2 peak) should be observed with approximately one-third the intensity, which is characteristic of a molecule containing one chlorine atom.

-

Base Peak (m/z 107): The most abundant fragment is typically observed at m/z 107. This corresponds to the loss of the chloromethyl radical (•CH₂Cl) via alpha-cleavage, resulting in the stable benzylic oxonium ion [C₆H₅CHOH]⁺.

-

Other Significant Fragments:

-

m/z 79: This fragment likely arises from the loss of CO from the m/z 107 fragment.

-

m/z 77: This peak corresponds to the phenyl cation [C₆H₅]⁺, formed by the loss of the entire side chain.

-

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a complementary and comprehensive suite of data for the structural characterization of this compound. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and the connectivity of the atoms. IR spectroscopy provides clear evidence for the key functional groups, namely the hydroxyl and chloro moieties, as well as the aromatic ring. Mass spectrometry confirms the molecular weight and provides insight into the fragmentation patterns, which are consistent with the proposed structure. For professionals in drug development and chemical synthesis, a thorough understanding and application of these spectroscopic methods are essential for ensuring the quality, purity, and identity of this important chiral intermediate.

References

Molecular structure of (R)-2-Chloro-1-phenylethanol

An In-depth Technical Guide on the Molecular Structure of (R)-2-Chloro-1-phenylethanol

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive examination of this compound, a pivotal chiral intermediate in pharmaceutical synthesis. We will delve into its structural characteristics, stereoselective synthesis, and the rigorous analytical techniques required for its characterization, providing a foundation of expertise for its application in drug development.

Core Structural and Chemical Identity

This compound is a chiral alcohol whose molecular architecture is defined by a stereocenter at the carbinol carbon. This specific three-dimensional arrangement is fundamental to its utility as a building block for enantiomerically pure active pharmaceutical ingredients (APIs).

Key Physicochemical Properties

A foundational understanding begins with the compound's basic physicochemical data, which dictates its handling, reactivity, and purification strategies.

| Property | Data | Source |

| IUPAC Name | (1R)-2-chloro-1-phenylethan-1-ol | PubChem |

| Molecular Formula | C₈H₉ClO | PubChem |

| Molecular Weight | 156.61 g/mol | PubChem |

| Appearance | White to off-white crystalline powder | Sigma-Aldrich |

| Melting Point | 54-57 °C | Sigma-Aldrich |

| Boiling Point | 110 °C / 10 mmHg | Sigma-Aldrich |

| Solubility | Soluble in chloroform and methanol | PubChem |

Stereoselective Synthesis: The Gateway to Enantiopurity

The synthesis of this compound with high enantiomeric excess (e.e.) is a critical step in many pharmaceutical manufacturing processes. The predominant strategy is the asymmetric reduction of its prochiral ketone precursor, 2-chloroacetophenone.

Asymmetric Reduction via Biocatalysis

Biocatalysis has emerged as a superior method for this transformation, offering exceptional stereoselectivity and milder reaction conditions compared to traditional chiral chemical reductants. Ketoreductases (KREDs) are particularly effective.

Causality in Method Selection: The choice of a KRED-based synthesis is driven by the enzyme's active site, which is a highly structured chiral environment. This environment preferentially binds the 2-chloroacetophenone substrate in a specific orientation, allowing the hydride transfer from the NADPH cofactor to occur on only one face of the carbonyl group, thus yielding the (R)-alcohol with high fidelity.

Experimental Protocol: KRED-Catalyzed Asymmetric Reduction

-

Reaction Setup: In a temperature-controlled vessel, a buffered aqueous solution (e.g., 100 mM potassium phosphate, pH 7.0) is prepared. The ketoreductase and a cofactor regeneration system (e.g., glucose dehydrogenase and D-glucose for NADPH recycling) are added and gently mixed until dissolved.

-

Substrate Introduction: The 2-chloroacetophenone, dissolved in a minimal amount of a water-miscible co-solvent like isopropanol, is added to the reaction mixture.

-

Incubation: The reaction is maintained at an optimal temperature for the enzyme (e.g., 30-35 °C) with gentle agitation to ensure homogeneity.

-

In-Process Control: The reaction progress and enantiomeric excess are monitored by periodically taking aliquots and analyzing them via chiral High-Performance Liquid Chromatography (HPLC).

-

Workup and Isolation: Upon completion, the reaction mixture is extracted with an organic solvent such as ethyl acetate. The combined organic phases are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The resulting crude product is purified by flash column chromatography on silica gel to yield the final, highly pure this compound.

Workflow Diagram: Biocatalytic Synthesis

Caption: Biocatalytic workflow for the synthesis of this compound.

Rigorous Structural and Stereochemical Verification

A self-validating system of analytical techniques is essential to confirm the identity, purity, and absolute stereochemistry of the synthesized compound, ensuring it meets the stringent requirements for pharmaceutical use.

Structural Confirmation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is employed to confirm the molecular structure and connectivity.

-

¹H NMR: The proton NMR spectrum provides characteristic signals that confirm the presence of the phenyl group, the methine proton adjacent to the hydroxyl and chlorine-bearing carbon, and the methylene protons.

-

¹³C NMR: The carbon spectrum will show distinct peaks for each of the eight carbon atoms in the molecule, confirming the carbon skeleton.

Enantiomeric Purity by Chiral HPLC

Chiral HPLC is the definitive method for quantifying the enantiomeric excess of the final product.

Experimental Protocol: Chiral HPLC Analysis

-

System: An HPLC system equipped with a UV detector.

-

Chiral Column: A polysaccharide-based chiral stationary phase (CSP) column (e.g., Chiralpak AD-H).

-

Mobile Phase: An isocratic mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The ratio is optimized to achieve baseline separation of the enantiomers.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 220 nm.

-

Procedure: A racemic standard is first injected to determine the retention times for both the (R) and (S) enantiomers. The synthesized sample is then analyzed, and the enantiomeric excess is calculated based on the integrated peak areas.

Absolute Stereochemistry by X-ray Crystallography

For an unequivocal determination of the (R)-configuration, single-crystal X-ray crystallography can be performed. This technique provides a three-dimensional electron density map of the molecule, allowing for the direct visualization of the spatial arrangement of the atoms and thus confirming the absolute stereochemistry.

Analytical Workflow Diagram

Caption: Comprehensive analytical workflow for structural and stereochemical validation.

Topic: Chemical Stability and Storage of (R)-2-Chloro-1-phenylethanol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-Chloro-1-phenylethanol (CAS: 56751-12-3) is a cornerstone chiral intermediate in the synthesis of numerous high-value pharmaceuticals, where its stereochemical integrity is paramount to the final product's efficacy and safety.[1] This guide provides a comprehensive technical analysis of the compound's chemical stability, elucidating its primary degradation pathways based on fundamental chemical principles. We offer a self-validating framework for its storage and handling, designed to preserve both chemical purity and enantiomeric excess. Furthermore, this document details an authoritative protocol for conducting forced degradation studies, a critical step in developing stability-indicating analytical methods and ensuring long-term product quality. This guide is structured to serve as an essential resource for scientists and professionals engaged in pharmaceutical development and manufacturing.

Introduction: The Critical Role of a Chiral Intermediate

In modern pharmaceutical synthesis, the use of enantiomerically pure building blocks is not just a preference but a regulatory and clinical necessity.[2] this compound, also known as (R)-(-)-α-(Chloromethyl)benzyl alcohol, is a quintessential example of such a critical intermediate.[1][3] Its defined stereocenter is incorporated into the core structure of various Active Pharmaceutical Ingredients (APIs), making the preservation of its chiral and chemical purity a non-negotiable aspect of quality control.[] The degradation of this intermediate can introduce process-related impurities that may be difficult to remove, potentially impacting the safety profile of the final drug and compromising batch-to-batch consistency. Understanding the intrinsic stability of this molecule is therefore the first step in designing robust manufacturing processes and ensuring product quality throughout its lifecycle.

Chemical Stability and Degradation Pathways

The molecular architecture of this compound—featuring a secondary benzylic alcohol and a primary alkyl chloride—dictates its susceptibility to specific degradation reactions. While detailed degradation kinetics for this specific molecule are not widely published, its reactivity can be expertly predicted from its functional groups.

-

Primary Degradation Pathways:

-

Base-Catalyzed Elimination (E2 Reaction): The most significant potential degradation pathway is an intramolecular Williamson ether synthesis, where the hydroxyl group's oxygen, upon deprotonation by a base, acts as a nucleophile, displacing the adjacent chloride. This elimination reaction results in the formation of (R)-styrene oxide . The presence of even trace amounts of basic impurities can catalyze this transformation, making pH control a critical parameter. This pathway is supported by the compound's known use as a precursor for enantiopure styrene oxide.[5]

-

Nucleophilic Substitution (Hydrolysis): The primary chloride is susceptible to nucleophilic attack by water, leading to the formation of 1-phenyl-1,2-ethanediol . This hydrolytic degradation is significantly accelerated by elevated temperatures and high humidity. While some safety data sheets describe it as not reactive with water, this typically refers to acute handling rather than long-term stability where slow hydrolysis can occur.[6]

-

-

Contributing Environmental Factors:

-

Temperature: Elevated temperatures provide the activation energy for both elimination and substitution reactions, exponentially increasing the rate of degradation.

-

pH: The compound exhibits its greatest stability in a neutral to slightly acidic environment. Basic conditions dramatically increase the rate of elimination to styrene oxide.

-

Moisture: The presence of water is a prerequisite for the hydrolytic degradation pathway.

-

Oxidizing Agents: The secondary benzylic alcohol can be oxidized, particularly in the presence of strong oxidizing agents, which should be avoided during storage.[6]

-

Light: Photodegradation, while not specifically documented, should be considered a potential risk for aromatic compounds. Protection from UV and visible light is a prudent measure.

-

Diagram 1: Predicted Degradation Pathways of this compound

Caption: Primary degradation pathways for this compound.

Authoritative Storage and Handling Protocols

To mitigate the risks of degradation and preserve the compound's integrity, a multi-faceted control strategy is required. The following protocols are based on a synthesis of supplier recommendations and established best practices for handling reactive chiral intermediates.[][7][8]

Recommended Storage Conditions

While some sources suggest ambient storage[1][9], the potential for thermal degradation makes refrigerated conditions a more robust and scientifically sound choice, especially for long-term storage, aligning with recommendations for the (S)-isomer and general best practices.[7]

Table 1: Optimal Storage Conditions

| Parameter | Recommended Condition | Causality and Rationale |

|---|---|---|

| Temperature | 2–8°C (Refrigerated) | Significantly reduces the kinetic rate of both elimination and hydrolysis reactions, providing the most critical layer of protection. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric moisture and oxygen, preventing hydrolysis and potential oxidative degradation. |

| Light Protection | Amber glass or opaque containers | Prevents potential photolytic degradation by blocking UV and visible light. |

| Container | Tightly sealed, high-integrity glass container with PTFE-lined cap | Ensures an effective barrier against moisture ingress and prevents reaction with container materials. |

| Environment | Dry and well-ventilated area | Minimizes ambient moisture and ensures safety in case of a leak.[6] |

Step-by-Step Handling Workflow

-

Equilibration: Before opening, allow the refrigerated container to equilibrate to ambient temperature to prevent condensation of atmospheric moisture onto the product.

-

Inert Atmosphere Operation: Whenever possible, handle the material under a gentle stream of inert gas (e.g., in a glovebox or using a Schlenk line).

-

Dispensing: Use clean, dry glass or stainless-steel equipment for transfers. Avoid plastic or rubber that could leach impurities.

-

Resealing: Before resealing, flush the container's headspace with an inert gas to re-establish a protective atmosphere.

-

Immediate Return to Storage: Promptly return the container to the recommended 2–8°C storage conditions.

Experimental Protocol: Forced Degradation Study

A forced degradation (or stress testing) study is an indispensable tool for confirming the predicted degradation pathways and developing a stability-indicating analytical method.[10][11][12] The goal is to achieve 5-20% degradation to ensure that degradation products are formed at detectable levels.[12]

Objective: To identify degradation products and validate a chiral HPLC method as "stability-indicating."

Methodology:

-

Reference Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., Acetonitrile/Water). Prepare a control sample, protected from stress, for comparison.

-

Application of Stress Conditions (in separate vials):

-

Acid Hydrolysis: Add 0.1 M HCl, heat at 60°C for 24-48 hours.

-

Base Hydrolysis: Add 0.1 M NaOH, keep at room temperature for 8-12 hours (expect rapid degradation).

-

Oxidation: Add 3% H₂O₂, keep at room temperature for 24 hours.

-

Thermal Stress: Heat a sample (solid and in solution) at 80°C for 72 hours in a calibrated oven.

-

Photostability: Expose the sample to light providing an overall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 watt hours/square meter, as per ICH Q1B guidelines.[11][13]

-

-

Sample Quenching: After the exposure period, neutralize the acidic and basic samples to halt the reaction. Dilute all samples to the target concentration.

-

Analytical Method:

-

Analyze all stressed samples, along with the unstressed control, using a validated chiral HPLC method with a photodiode array (PDA) detector.

-

The method must demonstrate the ability to separate the parent peak from all generated degradation products and from potential enantiomeric impurities.

-

-

Data Evaluation:

-

Assess peak purity of the parent compound in all conditions.

-

Calculate the mass balance to account for all of the parent compound.[13]

-

If significant degradants are observed, use LC-MS to obtain mass information for structural elucidation.

-

Diagram 2: Workflow for a Self-Validating Stability Study

References

- 1. chemimpex.com [chemimpex.com]

- 2. tianmingpharm.com [tianmingpharm.com]

- 3. (R)-(-)-2-Chloro-1-phenylethanol 97 56751-12-3 [sigmaaldrich.com]

- 5. (S)-2-CHLORO-1-PHENYL-ETHANOL | 70111-05-6 [chemicalbook.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. chemimpex.com [chemimpex.com]

- 8. (+/-)-2-Chloro-1-phenylethanol, 97% | Fisher Scientific [fishersci.ca]

- 9. Page loading... [guidechem.com]

- 10. ajpsonline.com [ajpsonline.com]

- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 12. acdlabs.com [acdlabs.com]

- 13. globalresearchonline.net [globalresearchonline.net]

A Comprehensive Technical Guide to the Safe Handling and Application of (R)-2-Chloro-1-phenylethanol

Introduction: (R)-2-Chloro-1-phenylethanol is a chiral alcohol that serves as a critical building block in modern organic synthesis. Its stereospecific nature makes it an invaluable intermediate in the development of enantiomerically pure pharmaceuticals, agrochemicals, and other high-value specialty chemicals.[1][2] For instance, it is a key precursor in the synthesis of the cholesterol-reducing drug, Atorvastatin.[3] Given its utility and reactivity, a thorough understanding of its safety profile and handling requirements is paramount for professionals in research and drug development. This guide provides an in-depth, experience-driven framework for the safe handling, storage, and emergency management of this compound, ensuring the integrity of experiments and the safety of laboratory personnel.

Section 1: Chemical Identity and Physicochemical Properties

A foundational aspect of safe handling is the unambiguous identification of the chemical and a clear understanding of its physical properties. These characteristics influence storage conditions, handling techniques, and appropriate emergency responses.

Table 1: Chemical Identification and Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | (R)-(-)-2-Chloro-1-phenylethanol | [1] |

| Synonym(s) | (R)-(-)-α-(Chloromethyl)benzenemethanol | [1] |

| CAS Number | 56751-12-3 | [1] |

| Molecular Formula | C₈H₉ClO | [1][3] |

| Molecular Weight | 156.61 g/mol | [4] |

| Appearance | Colorless to slightly yellow clear liquid | [1] |

| Density | 1.185 - 1.19 g/mL at 25 °C | [1] |

| Boiling Point | 109 - 111 °C at 6 mmHg | [1] |

| Flash Point | 113 °C (235.4 °F) - closed cup | |

| Refractive Index | n20/D 1.552 | |

| Solubility | Not miscible or difficult to mix with water | [5][6] |

Section 2: Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. While comprehensive toxicological data is not fully available, aggregated information from multiple suppliers provides a clear warning regarding its potential health effects.[7] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Source(s) |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [4][5][8] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | [4][5][8] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | [4][5][8] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [4][9][10] |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | [4][9][10] |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation | [9][10] |

Causality of Hazards: The presence of a reactive chloromethyl group and a hydroxyl group on a benzylic carbon contributes to its biological activity and potential for irritation and toxicity. The lipophilic phenyl group can facilitate absorption through the skin, while its volatility, though low, presents an inhalation risk, particularly if heated or aerosolized.

Section 3: Proactive Risk Mitigation Workflow

A self-validating safety protocol is not merely a list of rules but a dynamic, cyclical process of assessment and control. The causality behind this workflow is to move from a reactive "what to do if something happens" mindset to a proactive "how to prevent it from happening" approach.

Caption: Proactive Risk Assessment and Mitigation Cycle.

Section 4: Standard Operating Procedure (SOP) for Safe Handling

This section details the mandatory protocols for handling this compound. Adherence to these steps is critical for mitigating the risks identified in Section 2.

Engineering Controls

The primary engineering control is to minimize airborne concentrations and prevent inadvertent contact.

-

Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted within a certified chemical fume hood.[11] This is crucial to mitigate inhalation risks.[9]

-

Ventilation: Ensure the laboratory has adequate general ventilation. Keep the fume hood sash closed as much as possible.[12]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected based on the specific hazards of the material.

Table 3: Required Personal Protective Equipment (PPE)

| Body Part | Protection | Standard / Specification | Rationale |

| Eyes/Face | Safety goggles with side-shields | EN 166 (EU) or ANSI Z87.1 (US) | Protects against splashes causing serious eye irritation.[8][9] |

| Hands | Chemical-impermeable gloves (e.g., Nitrile, Neoprene) | EN 374 | Prevents skin contact, as the substance is harmful and irritating.[8][9] Gloves must be inspected before use and changed immediately if contaminated.[13] |

| Body | Flame-resistant lab coat | N/A | Protects skin and clothing from spills and splashes.[9] |

| Feet | Closed-toe, slip-resistant shoes | N/A | Prevents exposure from spills and provides a stable footing.[14] |

| Respiratory | Full-face respirator (if needed) | NIOSH (US) or EN 149 (EU) | Required only if ventilation is inadequate or if exposure limits are exceeded, which should be avoided through proper engineering controls.[8][9] |

General Handling Protocol

-

Preparation: Before starting, ensure the fume hood is operational, all required PPE is available and in good condition, and an emergency eyewash and shower are accessible.[11]

-

Aliquotting: Use non-sparking tools for transfers to prevent ignition from static discharge.[8]

-

Avoidance of Contact: Take extreme care to avoid contact with eyes, skin, and clothing. Do not breathe vapors or mists.[7][8]

-

Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[7][13] Do not eat, drink, or smoke in the work area.[13]

-

Labeling: Ensure all containers are clearly and accurately labeled.[15]

Storage Requirements

Improper storage can lead to degradation of the material and create unsafe conditions.

-

Container: Store in the original, tightly closed container.[8][9]

-

Location: Keep in a dry, cool, and well-ventilated place.[7][8]

-

Incompatibilities: Store away from incompatible materials such as strong oxidizing agents.[6]

-

Ignition Sources: Keep away from heat, sparks, and open flames.[11][16]

Section 5: Emergency Protocols

Preparedness is key to mitigating the consequences of an accident. All personnel must be familiar with these procedures before working with the chemical.

Caption: Decision Tree for Emergency Response.

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation and wear full PPE as described in Table 3.[7] Remove all sources of ignition.[8]

-

Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways.[8]

-

Containment and Cleanup: For small spills, absorb the liquid with an inert, non-combustible material such as sand, vermiculite, or earth.[7] Place the contaminated material into a suitable, labeled, and sealed container for hazardous waste disposal.[7][8]

First-Aid Measures

Immediate action is crucial in case of exposure.

-

Inhalation: Move the affected person to fresh air immediately.[8][11] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth resuscitation) and seek immediate medical attention.[8][9]

-

Skin Contact: Immediately take off all contaminated clothing.[9][16] Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[7][8] If skin irritation persists, consult a physician.[7]

-

Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[7][9] Seek immediate medical attention from an ophthalmologist.[16]

-

Ingestion: Rinse the mouth thoroughly with water.[8][9] Do not induce vomiting.[8][9] Never give anything by mouth to an unconscious person and seek immediate medical attention.[8][9]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam.[8][9]

-

Unsuitable Extinguishing Media: Do not use a heavy stream of water as it may spread the fire.

-

Specific Hazards: Combustion may produce toxic fumes, including carbon oxides and hydrogen chloride gas.

-

Protective Equipment for Firefighters: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode.[7][8]

Section 6: Waste Management and Disposal

This compound and materials contaminated with it must be treated as hazardous waste.

-

Classification: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste and consult local, regional, and national regulations for complete and accurate classification.[7]

-

Collection: Collect waste material and contaminated items (e.g., absorbent material, gloves, paper towels) in suitable, closed, and clearly labeled containers.[8][15]

-

Disposal: Dispose of the waste through a licensed and approved waste disposal facility.[7][9] Do not dispose of it in drains or the general trash.[7]

Conclusion

This compound is a valuable reagent whose utility in advanced chemical synthesis is clear. However, its potential hazards necessitate a disciplined and informed approach to its handling. By integrating a proactive risk assessment workflow with strict adherence to the engineering controls, PPE requirements, and emergency procedures outlined in this guide, researchers can confidently and safely leverage this compound to advance their scientific objectives.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Buy this compound (EVT-463976) | 56751-12-3 [evitachem.com]

- 3. This compound | 56751-12-3 [chemicalbook.com]

- 4. 2-Chloro-1-phenylethanol | C8H9ClO | CID 92898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. (+/-)-2-Chloro-1-phenylethanol, 97% | Fisher Scientific [fishersci.ca]

- 7. fishersci.com [fishersci.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. echemi.com [echemi.com]

- 10. 2-Chloro-1-phenylethanol, (+)- | C8H9ClO | CID 643323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. wcu.edu [wcu.edu]

- 12. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]

- 13. artsci.usu.edu [artsci.usu.edu]

- 14. Safety in Organic Chemistry Laboratory [tigerweb.towson.edu]

- 15. chemistry.gatech.edu [chemistry.gatech.edu]

- 16. sigmaaldrich.com [sigmaaldrich.com]

A Senior Application Scientist's Guide to the Asymmetric Synthesis of Secondary Alcohols

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral secondary alcohols are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and natural products.[1][2] Their stereochemistry often dictates biological activity, making the development of efficient and highly selective methods for their synthesis a cornerstone of modern organic chemistry. This guide provides an in-depth technical exploration of the core strategies for the asymmetric synthesis of secondary alcohols, moving beyond a simple recitation of protocols to dissect the underlying mechanistic principles and practical considerations that govern their successful application. We will examine catalyst-controlled reductions, substrate-controlled methods employing chiral auxiliaries, and the increasingly important role of biocatalysis. The discussion is framed from the perspective of a senior application scientist, emphasizing the causality behind experimental choices and providing insights into the development of robust, scalable, and self-validating synthetic systems.

Introduction: The Centrality of Chirality in Secondary Alcohols